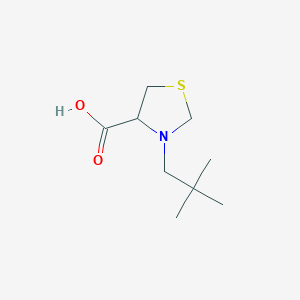
6-Bromo-4-fluoroisoindoline hydrochloride
Übersicht
Beschreibung
6-Bromo-4-fluoroisoindoline hydrochloride: is a chemical compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-fluoroisoindoline hydrochloride typically involves the halogenation of isoindoline derivatives. One common method is the bromination and fluorination of isoindoline using bromine and fluorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-4-fluoroisoindoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with varying oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride can be used under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under oxidative conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under reductive conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions may produce more complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Bromo-4-fluoroisoindoline hydrochloride is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of various bioactive molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of halogenated isoindoline derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, such as anti-inflammatory, antiviral, or anticancer properties. Researchers explore these derivatives for potential drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-fluoroisoindoline hydrochloride depends on its specific application and the biological target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 6-Bromoisoindoline hydrochloride
- 4-Fluoroisoindoline hydrochloride
- 6-Chloro-4-fluoroisoindoline hydrochloride
Comparison: 6-Bromo-4-fluoroisoindoline hydrochloride is unique due to the presence of both bromine and fluorine atoms in its structure. This dual halogenation can enhance its reactivity and potential applications compared to similar compounds with only one halogen atom. The combination of bromine and fluorine may also result in unique biological activities and chemical properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
6-bromo-4-fluoro-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN.ClH/c9-6-1-5-3-11-4-7(5)8(10)2-6;/h1-2,11H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFQVSGTLQOHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC(=C2)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007915-89-9 | |
| Record name | 1H-Isoindole, 6-bromo-4-fluoro-2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007915-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-fluoro-2,3-dihydro-1H-isoindole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Fluorophenyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1474083.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1474085.png)

![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474088.png)


![Methyl 8-amino-3-isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474093.png)
![Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474095.png)

![4-Benzyl 1-(tert-butyl) 2-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1,4-piperazinedicarboxylate](/img/structure/B1474100.png)

![1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid](/img/structure/B1474105.png)
